2-(Chloromethyl)aniline hydrochloride
Description
2-(Chloromethyl)aniline hydrochloride is a substituted aniline derivative where a chloromethyl (-CH₂Cl) group is attached to the benzene ring at the ortho position relative to the amino group, which is protonated as a hydrochloride salt. This compound is structurally significant due to its reactive chloromethyl group and aromatic amine functionality, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Properties
CAS No. |
88301-81-9 |
|---|---|
Molecular Formula |
C7H9Cl2N |
Molecular Weight |
178.06 g/mol |
IUPAC Name |
2-(chloromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H8ClN.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,9H2;1H |
InChI Key |
GNQNKEIEADCBFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Chloromethyl)pyridine Hydrochloride (CAS 6959-47-3)
- Structure : Features a pyridine ring instead of benzene, with a chloromethyl group at the 2-position and a hydrochloride salt.
- Molecular Formula : C₆H₆ClN·HCl (vs. C₇H₇ClN·HCl for 2-(chloromethyl)aniline HCl).
- Physical Properties : White to yellow crystalline solid; molecular weight 164.03 g/mol .
- Reactivity : The pyridine ring’s electron-deficient nature enhances susceptibility to nucleophilic substitution at the chloromethyl group compared to aromatic amines.
- Applications : Used in heterocyclic synthesis, contrasting with 2-(chloromethyl)aniline HCl’s role in benzene-based intermediates.
Aniline Hydrochloride (CAS 142-04-1)
- Structure : Simplest aromatic amine hydrochloride without substituents.
- Molecular Formula : C₆H₇N·HCl (MW 129.6 g/mol) vs. C₇H₇ClN·HCl (MW ~178.5 g/mol for 2-(chloromethyl)aniline HCl).
- Reactivity : Lacks the chloromethyl group, limiting its utility in alkylation reactions. However, it serves as a precursor for dyes and pharmaceuticals .
3-Chloro-2-methylaniline Hydrochloride (CAS 6259-40-1)
- Structure : Methyl and chloro substituents at the 2- and 3-positions, respectively, on the aniline ring.
- Molecular Formula : C₇H₈ClN·HCl (MW ~178.5 g/mol).
- Applications: Intermediate in drugs like Fominoben and Tolfenamic acid . The methyl group enhances steric hindrance compared to the chloromethyl group in 2-(chloromethyl)aniline HCl, altering reaction pathways.
4-Chloro-2-(methoxymethyl)aniline Hydrochloride (CID 21396378)
- Structure : Methoxymethyl (-CH₂OCH₃) and chloro groups at the 2- and 4-positions.
- Molecular Formula: C₈H₁₀ClNO·HCl (MW ~212.1 g/mol).
- Solubility : The methoxymethyl group improves aqueous solubility compared to the hydrophobic chloromethyl group in 2-(chloromethyl)aniline HCl .
Physicochemical and Toxicological Comparison
Table 1: Key Properties of 2-(Chloromethyl)aniline HCl and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Primary Applications |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)aniline HCl | Not Provided | C₇H₇ClN·HCl | ~178.5 | -NH₂·HCl, -CH₂Cl (o) | Crystalline Solid | Pharmaceutical synthesis |
| 2-(Chloromethyl)pyridine HCl | 6959-47-3 | C₆H₆ClN·HCl | 164.03 | Pyridine, -CH₂Cl (2) | Crystalline Solid | Heterocyclic synthesis |
| Aniline HCl | 142-04-1 | C₆H₇N·HCl | 129.6 | -NH₂·HCl | Crystalline Solid | Dye intermediates, reference |
| 3-Chloro-2-methylaniline HCl | 6259-40-1 | C₇H₈ClN·HCl | ~178.5 | -CH₃ (2), -Cl (3) | Solid | Drug synthesis (e.g., Fominoben) |
| 4-Chloro-2-(methoxymethyl)aniline HCl | 21396378 | C₈H₁₀ClNO·HCl | ~212.1 | -CH₂OCH₃ (2), -Cl (4) | Solid | Solubility-enhanced intermediates |
Reactivity and Stability:
- The chloromethyl group in 2-(chloromethyl)aniline HCl facilitates nucleophilic substitution reactions, similar to benzyl chloride derivatives. However, steric and electronic effects from substituents (e.g., methyl, methoxy) in analogues modulate reactivity .
- Hydrochloride salts generally improve stability and handling compared to free bases .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols and personal protective equipment (PPE) for handling 2-(Chloromethyl)aniline hydrochloride in laboratory settings?
- Answer : Safe handling requires avoiding skin/eye contact and inhalation. Use fluoropolymer or chloroprene gloves (≥0.7 mm thickness) tested under EN374 standards. Employ full-face respirators with ABEK-type filters (EN 14387) if air purification is necessary. Store in dry, inert conditions in sealed containers to prevent moisture sensitivity . Lab coats and tight-fitting goggles (EN 166 or NIOSH-certified) are mandatory. Post-handling, use proper glove removal techniques and wash hands thoroughly .
Q. How can researchers synthesize 2-(Chloromethyl)aniline hydrochloride derivatives, and what are common intermediates?
- Answer : A validated route involves base-induced elimination of HCl from o-(chloromethyl)aniline derivatives (e.g., amides or sulfonamides) to generate reactive intermediates like o-azaxylylene. This method enables stereoselective synthesis of hydroquinolines and polycyclic structures (Eq. 1 in ). For example, reacting 3-(chloromethyl)aniline hydrochloride with triethylamine in THF, followed by methanesulfonyl chloride addition, yields N-(3-(chloromethyl)phenyl)methanesulfonamide .
Q. What analytical techniques are critical for verifying the purity and structure of 2-(Chloromethyl)aniline hydrochloride?
- Answer : Use NMR (¹H/¹³C) to confirm substituent positions on the benzene ring and chloromethyl group. Mass spectrometry (EI or ESI) validates molecular weight (178.06 g/mol for 3-(chloromethyl)aniline HCl). HPLC with UV detection monitors purity, while FT-IR identifies functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹) .
Advanced Research Questions
Q. How does the chloromethyl group in 2-(Chloromethyl)aniline hydrochloride influence its reactivity in SN1 vs. SN2 mechanisms?
- Answer : The benzylic chloromethyl group stabilizes carbocation intermediates via resonance, favoring SN1 pathways. For example, in aqueous conditions, the compound undergoes hydrolysis to form a benzyl carbocation, which reacts with nucleophiles (e.g., water or amines). Kinetic studies under varying solvent polarities (e.g., DMSO vs. ethanol) can distinguish SN1/SN2 dominance .
Q. What strategies resolve contradictions in spectroscopic data when characterizing reaction products of 2-(Chloromethyl)aniline hydrochloride?
- Answer : Cross-validate using complementary techniques:
- Contradiction in NMR peaks : Compare DEPT-135 (quaternary C detection) and HSQC (C-H coupling) to assign ambiguous signals.
- Mass spectrometry anomalies : Use high-resolution MS (HRMS) to distinguish isobaric ions (e.g., [M+H]+ vs. adducts).
- Unexpected byproducts : Employ LC-MS/MS to trace fragmentation patterns and identify side products from competing reactions (e.g., over-alkylation) .
Q. How can researchers optimize reaction yields in nucleophilic substitutions involving 2-(Chloromethyl)aniline hydrochloride?
- Answer : Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance carbocation stability in SN1, while DMSO accelerates SN2 via strong ion-pair disruption.
- Temperature control : Lower temps (0–5°C) reduce carbocation rearrangement in SN1; higher temps (50–60°C) favor SN2 kinetics.
- Catalysis : Lewis acids (e.g., ZnCl₂) stabilize transition states in SN1, while crown ethers improve nucleophile accessibility in SN2 .
Q. What are the implications of 2-(Chloromethyl)aniline hydrochloride’s hygroscopicity on experimental reproducibility?
- Answer : Moisture absorption alters stoichiometry in anhydrous reactions (e.g., Grignard couplings). Mitigation strategies:
- Store the compound under argon/N₂ and pre-dry solvents (molecular sieves).
- Use Karl Fischer titration to quantify residual water in batches.
- Monitor reaction progress in real-time via in-situ IR to detect unexpected hydrolysis .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
